molecular formula C19H20F2N2O3S B7495700 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide

Katalognummer B7495700
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: HOIJCTMASZIVPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide, also known as DFN-15, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first discovered by scientists at Duke University and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Wirkmechanismus

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide works by selectively inhibiting the activity of TRPC5. This protein is involved in the regulation of calcium ion channels in cells. By inhibiting the activity of TRPC5, 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide can modulate calcium signaling in cells, which can have various physiological effects.
Biochemical and Physiological Effects:
3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain sensitivity in animal models of chronic pain. It has also been shown to reduce blood pressure in animal models of hypertension. Additionally, 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has been shown to have potential as a treatment for kidney disease, as it can reduce proteinuria and preserve kidney function in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide in lab experiments is its selectivity for TRPC5. This allows researchers to specifically target the activity of this protein without affecting other calcium ion channels. Additionally, 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development.
One limitation of using 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide in lab experiments is its relatively low potency compared to other TRPC5 inhibitors. This may limit its effectiveness in certain applications. Additionally, the synthesis of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide is complex and requires specialized equipment and expertise, which may limit its accessibility to some researchers.

Zukünftige Richtungen

There are several potential future directions for the use of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide in scientific research. One area of interest is the development of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide as a potential therapeutic agent for chronic pain, hypertension, and kidney disease. Additionally, 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide may have potential as a research tool for studying the role of TRPC5 in various physiological processes.
Another potential future direction is the development of more potent and selective TRPC5 inhibitors based on the structure of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide. This could lead to the development of more effective treatments for diseases associated with TRPC5 dysregulation.
Conclusion:
3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide is a small molecule inhibitor that has shown promise in various scientific research applications. Its selectivity for TRPC5 and potential therapeutic effects make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and potential future directions.

Synthesemethoden

The synthesis of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained through a multi-step process that involves the use of various reagents and solvents. The synthesis of 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has been optimized to ensure high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the activity of a specific protein called TRPC5, which is involved in the regulation of calcium ion channels in cells. TRPC5 has been implicated in various diseases such as chronic pain, hypertension, and kidney disease. 3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide has shown promise in preclinical studies as a potential treatment for these diseases.

Eigenschaften

IUPAC Name

3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-13-3-2-8-23(12-13)27(25,26)18-6-4-17(5-7-18)22-19(24)14-9-15(20)11-16(21)10-14/h4-7,9-11,13H,2-3,8,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIJCTMASZIVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.